molecular formula C25H23NO2 B5406355 1-acetyl-2,3,6-triphenylpiperidin-4-one

1-acetyl-2,3,6-triphenylpiperidin-4-one

Cat. No.: B5406355
M. Wt: 369.5 g/mol
InChI Key: BHCVEZXVFMWSNG-UHFFFAOYSA-N
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Description

1-Acetyl-2,3,6-triphenylpiperidin-4-one is a functionalized piperidin-4-one derivative of interest in chemical and pharmaceutical research. Piperidin-4-one scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Researchers value these cores for developing new therapeutic agents, and N-acyl substitutions, such as the acetyl group in this compound, are known to influence the stereodynamics and biological properties of the molecule . Structural analogs of this compound, particularly 2,6-diphenylpiperidin-4-ones, have been widely investigated for their conformations and potential as antimicrobial and anticancer agents . The crystal structures of closely related molecules typically reveal a distorted boat conformation for the piperidine ring, which is a key feature studied in structural chemistry . This compound serves as a versatile synthetic intermediate for further chemical modifications, including the synthesis of hydrazone derivatives, which have shown promise in biological evaluations . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-acetyl-2,3,6-triphenylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2/c1-18(27)26-22(19-11-5-2-6-12-19)17-23(28)24(20-13-7-3-8-14-20)25(26)21-15-9-4-10-16-21/h2-16,22,24-25H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCVEZXVFMWSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-2,3,6-triphenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of acetophenone derivatives with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the piperidine ring. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2,3,6-triphenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or sulfo derivatives.

Scientific Research Applications

1-Acetyl-2,3,6-triphenylpiperidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-acetyl-2,3,6-triphenylpiperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidinone derivatives with aryl or acyl substituents are well-documented. Key analogues include:

Compound Name Substituents Key Structural Features
1-Acetyl-2,3,6-triphenylpiperidin-4-one 1-acetyl; 2,3,6-triphenyl Three phenyl groups, acetyl at N1
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one 2-chloroacetyl; 3-methyl; 2,6-diphenyl Chloroacetyl group, methyl at C3
1-Acetyl-t-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one 1-acetyl; 3-ethyl; 2,6-bis(4-methoxyphenyl) Methoxy groups, ethyl at C3
6-Acetyl-2,3-dihydro-4(1H)-quinolinone 6-acetyl; fused benzene ring Quinolinone core, acetyl at C6
  • Triphenyl vs. Diphenyl Substitution: The addition of a third phenyl group at position 3 in the target compound increases steric hindrance compared to diphenyl analogues (e.g., 2,6-diphenyl derivatives). This may reduce solubility in non-polar solvents and influence crystal packing .
  • Acetyl Group Position: Unlike 6-acetylquinolinones (e.g., 6-acetyl-2,3-dihydro-4(1H)-quinolinone), where the acetyl group participates in photochemical rearrangements , the N1-acetyl group in piperidinones is less prone to migration, enhancing stability .

Physicochemical Properties

  • Spectroscopic Properties: Absorption and Fluorescence: Acetylated quinolinones (e.g., 6-acetyl-2,3-dihydro-4(1H)-quinolinone) exhibit bathochromic shifts (~6000 cm⁻¹) in UV-Vis spectra compared to non-acetylated analogues, attributed to n→π* transitions . Similar effects are expected for the target compound. Solubility: Bulky triphenyl groups likely reduce solubility in polar solvents (e.g., acetonitrile), contrasting with more soluble derivatives like 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one, which has smaller substituents .
  • Crystallography: Piperidinones with aryl groups (e.g., 2,6-bis(3,4,5-trimethoxyphenyl)) adopt chair conformations, stabilized by intramolecular hydrogen bonds. The target compound’s crystal structure may exhibit similar packing but with increased π-π interactions due to additional phenyl groups .

Q & A

Q. What safety protocols are recommended given structural similarities to carcinogenic nitrosamines?

  • Avoid prolonged exposure to heat or acidic conditions, which may generate nitroso derivatives. Use fume hoods and personal protective equipment (PPE). Toxicity screening via Ames tests and rodent models is advised for derivatives .

Methodological Notes

  • Data Contradictions : Cross-validate crystallographic data with spectroscopic results to distinguish conformational flexibility from experimental artifacts .
  • Biological Assays : Combine in vitro (MTT assay) and in vivo (murine models) studies to assess therapeutic potential while controlling for metabolic degradation .

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